molecular formula C11H13ClO3S B12311278 rac-(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

rac-(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

Cat. No.: B12311278
M. Wt: 260.74 g/mol
InChI Key: ZRYFAGVIHLEQJW-UHFFFAOYSA-N
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Description

rac-(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a tetrahydronaphthalene ring, and a sulfonyl chloride functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methoxy-1,2,3,4-tetrahydronaphthalene.

    Sulfonylation: The next step involves the introduction of the sulfonyl chloride group. This is usually achieved by reacting the starting material with chlorosulfonic acid or thionyl chloride under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in rac-(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonate thioesters.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields the corresponding sulfonyl derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: rac-(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s reactivity makes it a valuable building block in the development of new drugs and therapeutic agents.

    Biochemical Research: It is used in the study of enzyme mechanisms and protein modifications.

Industry:

    Material Science: The compound is utilized in the production of specialty polymers and advanced materials.

    Chemical Manufacturing: It serves as a key intermediate in the manufacture of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. These reactions are crucial in modifying the structure and function of target molecules, thereby influencing their biological activity and properties.

Comparison with Similar Compounds

  • rac-(1R,2R)-2-(trifluoromethyl)cyclopropylmethanesulfonyl chloride
  • rac-(1R,2R)-2-chlorocyclohexane-1-sulfonyl chloride
  • rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid

Comparison:

  • Structural Differences: While these compounds share the sulfonyl chloride functional group, they differ in their core structures, such as the presence of cyclopropyl, cyclohexane, or methoxycarbonyl groups.
  • Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the substituents attached to the sulfonyl chloride group.
  • Applications: Each compound has unique applications based on its structural properties. For example, rac-(1R,2R)-2-(trifluoromethyl)cyclopropylmethanesulfonyl chloride is often used in fluorine chemistry, while rac-(1R,2R)-2-chlorocyclohexane-1-sulfonyl chloride finds applications in the synthesis of cyclohexane derivatives.

Properties

Molecular Formula

C11H13ClO3S

Molecular Weight

260.74 g/mol

IUPAC Name

1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

InChI

InChI=1S/C11H13ClO3S/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)16(12,13)14/h2-5,10-11H,6-7H2,1H3

InChI Key

ZRYFAGVIHLEQJW-UHFFFAOYSA-N

Canonical SMILES

COC1C(CCC2=CC=CC=C12)S(=O)(=O)Cl

Origin of Product

United States

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